3-Methyl-3-(propan-2-YL)pyrrolidin-2-one
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Overview
Description
pyrrolidine-2-one , belongs to the pyrrolidine family—a five-membered nitrogen heterocycle. Medicinal chemists widely use this scaffold due to its unique properties:
Sp³ hybridization: The pyrrolidine ring allows efficient exploration of pharmacophore space.
Stereochemistry: The stereogenic carbons contribute to the molecule’s three-dimensional shape.
Non-planarity: The ring exhibits “pseudorotation,” enhancing 3D coverage.
Preparation Methods
Synthetic Routes::
Ring Construction: Pyrrolidine-2-one can be synthesized by constructing the ring from different cyclic or acyclic precursors. Reaction conditions vary based on the starting materials.
Functionalization: Preformed pyrrolidine rings (e.g., proline derivatives) can be functionalized to yield the desired compound.
Chemical Reactions Analysis
Pyrrolidine-2-one undergoes various reactions:
Oxidation: It can be oxidized to form pyrrolidine-2,5-diones.
Reduction: Reduction of the carbonyl group yields 3-methyl-4-(propan-2-yl)pyrrolidine.
Substitution: Substituents can be introduced at the nitrogen or carbon atoms.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Chemistry::
- Pyrrolidine-2-one derivatives serve as building blocks in organic synthesis.
- They participate in cyclization reactions to form complex molecules.
- Pyrrolidine-2-one derivatives exhibit antiviral, antibacterial, and anti-inflammatory properties.
- Some compounds target specific enzymes or receptors.
- Used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The exact mechanism varies for different derivatives. They may interact with specific proteins, affecting cellular processes.
Comparison with Similar Compounds
Pyrrolidine-2-one’s uniqueness lies in its stereochemistry and reactivity. Similar compounds include pyrrolizines and other pyrrolidines.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-methyl-3-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(3)4-5-9-7(8)10/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
VVWMJJJHFIFNEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNC1=O)C |
Origin of Product |
United States |
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